molecular formula C14H15ClN4O B2589333 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 2034489-95-5

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone

Cat. No. B2589333
CAS RN: 2034489-95-5
M. Wt: 290.75
InChI Key: QQPAZONXHYITRP-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "CTEP" and is a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).

Scientific Research Applications

Organic Synthesis and Catalytic Applications

The molecule is part of research into novel synthetic pathways and catalytic behaviors. For instance, studies have shown that chromones bearing electron-withdrawing substituents react with nonstabilized azomethine ylides to produce pyrrolidines and dipyrrolidines through cycloaddition reactions, demonstrating the molecule's relevance in the synthesis of complex organic structures (Sosnovskikh et al., 2014). Additionally, the synthesis and study of metal complexes with organic ligands, such as magnesium and zinc complexes, have been investigated for their reactivity and potential in polymerization reactions, highlighting the molecule's role in materials science and catalysis (Wang et al., 2012).

Biological Activities

Research into triazole derivatives, including compounds similar to "1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone", has shown potential biological activities. For example, the synthesis of 1H-1,2,4-triazole derivatives has been explored for their antibacterial and antifungal properties, indicating the molecule's significance in developing new antimicrobial agents (Liu et al., 2007). Furthermore, studies on pyrrole derivatives have investigated their corrosion inhibition efficiency, suggesting applications in materials protection and extending the utility of these compounds beyond biological activity into industrial applications (Louroubi et al., 2019).

Antioxidant and Antifungal Properties

Compounds structurally related to "1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone" have been synthesized and analyzed for their antioxidant and antifungal properties, highlighting their potential in pharmaceutical applications and crop protection (Bekircan et al., 2008).

Molecular Docking and Anticancer Research

Synthesis and molecular docking studies of oxazole-pyridyl pyrazolines have demonstrated their potential as anticancer and antimicrobial agents, suggesting the molecule's relevance in medicinal chemistry and drug design (Katariya et al., 2021).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-11(13)9-14(20)18-8-5-12(10-18)19-16-6-7-17-19/h1-4,6-7,12H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPAZONXHYITRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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